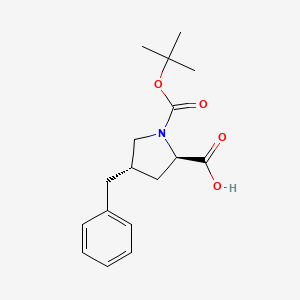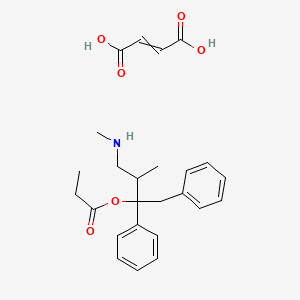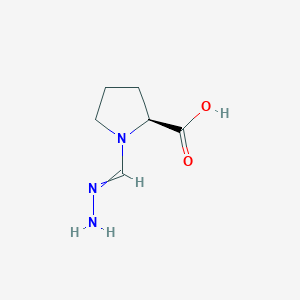
3-(Methylthio)-1,1-bis(propylthio)propane
Descripción general
Descripción
3-(Methylthio)-1,1-bis(propylthio)propane is a useful research compound. Its molecular formula is C10H22S3 and its molecular weight is 238.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(Methylthio)-1,1-bis(propylthio)propane typically involves the reaction of propylthiol with methylthio derivatives under controlled conditions.
Industrial Production Methods: : Industrially, the compound is produced by scaling up laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : It typically reacts with oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and undergoes substitution reactions with halides.
Major Products Formed: : The major products from these reactions include oxidized forms (sulfoxides, sulfones) and reduced forms (thiols, thioethers).
Scientific Research Applications: 3-(Methylthio)-1,1-bis(propylthio)propane is utilized in numerous research areas:
Chemistry: : It serves as a key intermediate in organic synthesis and catalysis.
Biology: : Its interaction with biomolecules aids in studying enzyme mechanisms and protein functions.
Medicine: : It has potential therapeutic applications due to its ability to interact with biological pathways.
Industry: : It's used in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action: The compound exerts its effects by targeting specific molecular pathways and structures:
Molecular Targets and Pathways: : It interacts with thiol groups in proteins, influencing enzyme activity and signal transduction pathways.
Comparison with Similar Compounds: When compared to similar organosulfur compounds, this compound stands out due to its distinctive properties:
Similar Compounds: : Examples include dimethyl disulfide and methyl propyl sulfide. Unlike these, this compound has a unique three-thio configuration, which imparts unique reactivity and applications.
Hope this covers the bases for your compound! Let me know if there's anything more specific you'd like to dive into.
Propiedades
IUPAC Name |
3-methylsulfanyl-1,1-bis(propylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S3/c1-4-7-12-10(6-9-11-3)13-8-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASSCRRPOEIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(CCSC)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723457 | |
| Record name | 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94696-48-7 | |
| Record name | 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)


